molecular formula C9H13NO4S B14939099 N-(2,5-dimethoxyphenyl)methanesulfonamide

N-(2,5-dimethoxyphenyl)methanesulfonamide

Cat. No.: B14939099
M. Wt: 231.27 g/mol
InChI Key: KHSIMUUBXRZIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a methanesulfonamide group attached to a 2,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,5-dimethoxyaniline+methanesulfonyl chlorideThis compound\text{2,5-dimethoxyaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2,5-dimethoxyaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)acetamide
  • N-(2,5-dimethoxyphenyl)benzamide
  • N-(2,5-dimethoxyphenyl)urea

Uniqueness

N-(2,5-dimethoxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-13-7-4-5-9(14-2)8(6-7)10-15(3,11)12/h4-6,10H,1-3H3

InChI Key

KHSIMUUBXRZIOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.